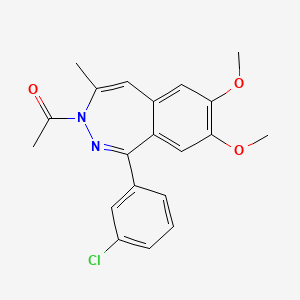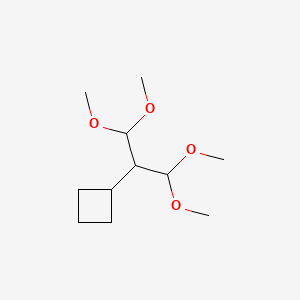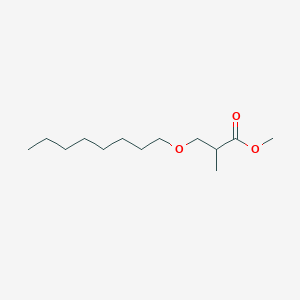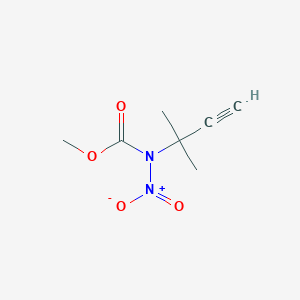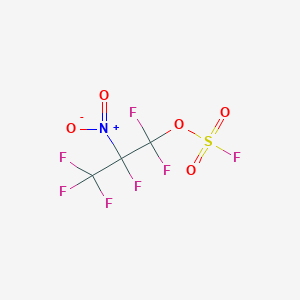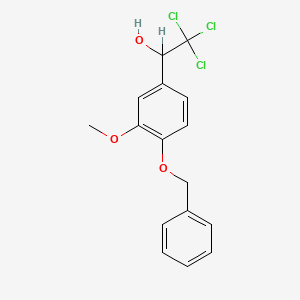
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with methoxy and phenylmethoxy groups, as well as a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- typically involves multiple steps, including Friedel-Crafts alkylation and acylation reactions. These reactions are essential for introducing substituents to the aromatic ring. For instance, the Friedel-Crafts alkylation can be carried out using an alkyl chloride electrophile activated by aluminum or iron trichloride as a Lewis acid . The Friedel-Crafts acylation, on the other hand, involves the use of acyl chlorides activated with a Lewis acid reagent such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the trichloromethyl group.
Vanillin benzyl ether: Contains a methoxy and phenylmethoxy group but differs in other substituents.
Uniqueness
Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
90047-69-1 |
|---|---|
Molecular Formula |
C16H15Cl3O3 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H15Cl3O3/c1-21-14-9-12(15(20)16(17,18)19)7-8-13(14)22-10-11-5-3-2-4-6-11/h2-9,15,20H,10H2,1H3 |
InChI Key |
QEBRHDUGYVRVSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


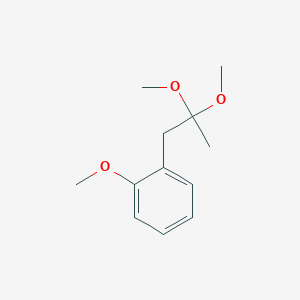
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

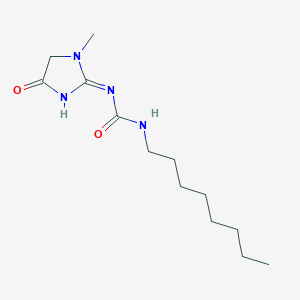
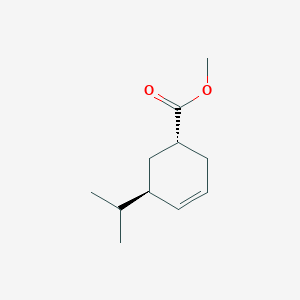
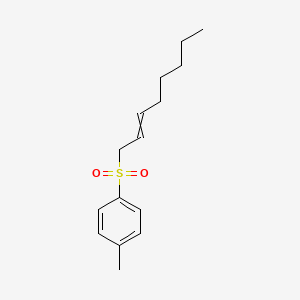
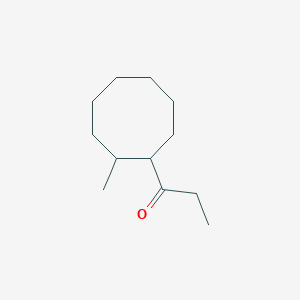
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)

